![molecular formula C7H13ClO2S B2520132 (1,3-Dimethylcyclobutyl)methanesulfonyl chloride CAS No. 2193059-26-4](/img/structure/B2520132.png)
(1,3-Dimethylcyclobutyl)methanesulfonyl chloride
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Description
Scientific Research Applications
Sulfenyletherification in Organic Synthesis
Methanesulfonyl chloride is instrumental in the sulfenyletherification of unsaturated alcohols. A study by Gao et al. (2018) introduced a facile method using dimethyl sulfoxide/oxalyl chloride, suggesting methanesulfenyl chloride plays a crucial role. This method underscores the compound's utility in creating sulfenyl ethers, vital in pharmaceuticals and agrochemicals production (Gao et al., 2018).
Ionic Liquids and Electrochemical Applications
Methanesulfonyl chloride forms room temperature ionic liquids with AlCl3, as investigated by Su et al. (2001). The study focused on the electrochemical properties of vanadium pentoxide (V2O5) films in such an electrolyte, highlighting its potential as a cathode material for sodium insertion, demonstrating the compound's role in advancing energy storage technologies (Su et al., 2001).
Atmospheric Chemistry and Climate Studies
Kwong et al. (2018) delved into the chemical transformation of methanesulfonic acid and its derivatives through heterogeneous oxidation. This research provides insights into the atmospheric fate of sulfur-containing compounds, which are significant for understanding aerosol formation and their implications on climate change (Kwong et al., 2018).
Enhancement of Electrospray Mass Spectrometry
The use of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can generate methanesulfonic acid as a byproduct, enhances electrospray ionization mass spectrometry (ESI-MS) for analyzing hydrophobic compounds. Szabó and Kele (2001) demonstrated improved solubility and quality of spectra for hydrophobic peptides and sugars, showcasing methanesulfonic acid's role in analytical chemistry applications (Szabó & Kele, 2001).
Green Chemistry and Catalysis
Methanesulfonyl chloride is also pivotal in green chemistry, as showcased by Morita et al. (2005), who developed a water-solvent method for tosylation and mesylation of primary alcohols. This method, promoted by KOH and catalytic amines, exemplifies the compound's utility in environmentally friendly chemical processes (Morita et al., 2005).
properties
IUPAC Name |
(1,3-dimethylcyclobutyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c1-6-3-7(2,4-6)5-11(8,9)10/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMOCQAYFMRDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dimethylcyclobutyl)methanesulfonyl chloride | |
CAS RN |
2193059-26-4 |
Source
|
Record name | (1,3-dimethylcyclobutyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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